N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-6-methylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-6-methylnicotinamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-6-methylnicotinamide typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyridine and nicotinamide groups via coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-6-methylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-6-methylnicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-6-methylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-6-methylnicotinamide shares structural similarities with other thiazole and pyridine-containing compounds.
- Compounds such as 2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-phenylethyl]acetamide and imidazole derivatives exhibit similar chemical properties and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
365429-80-7 |
---|---|
Molecular Formula |
C24H22N4OS |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[4-(3,5-dimethylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C24H22N4OS/c1-14-9-15(2)11-20(10-14)21-22(18-7-8-25-17(4)12-18)30-24(27-21)28-23(29)19-6-5-16(3)26-13-19/h5-13H,1-4H3,(H,27,28,29) |
InChI Key |
RKTVEQYGNFFPPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC(=NC=C3)C)C4=CC(=CC(=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.